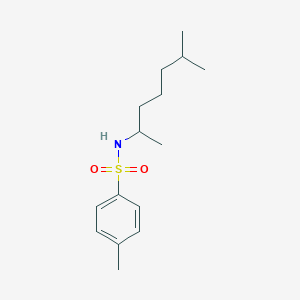![molecular formula C19H21ClN2O3 B5917991 N-[2-(4-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917991.png)
N-[2-(4-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide, also known as GW 501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed by GlaxoSmithKline for the treatment of metabolic and cardiovascular diseases, but its potential as a performance-enhancing drug has led to its ban in sports.
Mecanismo De Acción
N-[2-(4-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, resulting in improved insulin sensitivity and energy expenditure.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have a range of biochemical and physiological effects, including increased endurance, reduced body fat, and improved lipid and glucose metabolism. It has also been shown to protect against diet-induced obesity and insulin resistance in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide 501516 has several advantages for use in lab experiments, including its high potency and selectivity for PPARδ, as well as its ability to improve metabolic parameters in animal models. However, its potential as a performance-enhancing drug and its controversial status in sports may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for research on N-[2-(4-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide 501516, including its potential as a therapeutic agent for metabolic and cardiovascular diseases, its effects on muscle function and performance, and its mechanisms of action in different tissues. Further studies are needed to fully understand the potential benefits and risks of this drug in various contexts.
Métodos De Síntesis
The synthesis of N-[2-(4-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide 501516 involves a series of chemical reactions, starting with the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 4-(4-morpholinyl)benzoyl chloride in the presence of a base to form the final product, this compound 501516.
Aplicaciones Científicas De Investigación
N-[2-(4-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide 501516 has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, reduce inflammation, and increase energy expenditure, making it a promising drug for the treatment of obesity and type 2 diabetes.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c20-16-3-7-18(8-4-16)25-12-9-21-19(23)15-1-5-17(6-2-15)22-10-13-24-14-11-22/h1-8H,9-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABQGZIBHVFLFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-hydroxy-2,6-dimethyl-3-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B5917921.png)

![1-(4-fluorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917933.png)
![1-[(4-methylphenyl)sulfonyl]-4-nitro-1H-pyrazole](/img/structure/B5917944.png)

methanone](/img/structure/B5917963.png)

![N-[2-(3-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917988.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917994.png)



![15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one](/img/structure/B5918023.png)